2,2,3,4,4,4-Hexafluorobutyl methyl carbonate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is a chemical compound with the molecular formula C6H6F6O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. This compound is used in various industrial and scientific applications, particularly where high-performance materials are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate typically involves the reaction of hexafluorobutanol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C4H3F6OH+CH3OCOCl→C6H6F6O3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexafluorobutanol and methyl carbonate.
Transesterification: It can react with alcohols to form different esters.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces hexafluorobutanol and methyl carbonate.
Transesterification: Produces various esters depending on the alcohol used.
Nucleophilic Substitution: Produces substituted carbonates with the nucleophile attached.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Employed in the production of high-performance materials such as coatings, adhesives, and polymers due to its chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate involves its interaction with various molecular targets. In hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate bond. In transesterification and nucleophilic substitution reactions, the compound acts as an electrophile, with the carbonate group being the reactive site.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Contains an additional fluorine atom and a methacrylate group.
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is unique due to its combination of high fluorine content and carbonate functionality. This combination imparts exceptional chemical stability and resistance to hydrolysis, making it suitable for applications requiring durable and stable materials.
Properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl methyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O3/c1-14-4(13)15-2-5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWDABFESIWKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.